molecular formula C14H11NO4S B11712860 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione

1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B11712860
M. Wt: 289.31 g/mol
InChI Key: UTVFVQSOWWTMCW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione (CAS#: 1628950-02-6) is a high-purity fine chemical with the molecular formula C14H11NO4S and a molecular weight of 289.31 g/mol . This specialized thieno[2,3-d][1,3]oxazine derivative is a potent inhibitor of human leukocyte elastase (HLE), a serine protease implicated in inflammatory tissue destruction . Compounds within this structural class demonstrate remarkable inhibitory potency, with Ki values reaching into the nanomolar range (below 11 nM) for optimized derivatives . The mechanism of action involves the formation of a covalent acyl-enzyme complex, resulting from the nucleophilic attack of the active site serine residue of the protease on the carbon C-4 of the oxazinone ring, followed by subsequent deacylation . Replacing the benzene ring of classical benzoxazinones with a thiophene ring, as in this compound, has been shown to improve hydrolytic stability while retaining potent inhibitory activity . This molecule serves as a versatile scaffold in medicinal chemistry and is a key synthetic intermediate for synthesizing more complex heterocyclic systems, such as bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione derivatives, which can be accessed through its reaction with natural α-amino acids . Furthermore, the core 1,3-oxazine structure is recognized as a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of valuable biological activities, including antimycobacterial properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]thieno[2,3-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C14H11NO4S/c1-18-10-4-2-9(3-5-10)8-15-12-11(6-7-20-12)13(16)19-14(15)17/h2-7H,8H2,1H3

InChI Key

UTVFVQSOWWTMCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CS3)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene-2,3-Dicarboxylic Acid Derivatives

A common route involves reacting thiophene-2,3-dicarboxylic acid anhydride with urea or its analogs under acidic or basic conditions to form the oxazine-dione ring. Subsequent N-alkylation with 4-methoxybenzyl chloride introduces the aromatic substituent. For example:

  • Oxazine-dione formation : Thiophene-2,3-dicarboxylic acid anhydride reacts with urea in acetic acid at 120°C for 6 hours, yielding thieno[2,3-d]oxazine-2,4-dione.

  • N-Alkylation : The oxazine-dione intermediate is treated with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 110°C for 3 hours.

Key reaction conditions :

  • Solvent: DMF or acetonitrile

  • Base: K₂CO₃, triethylamine (TEA)

  • Temperature: 80–110°C

  • Yield: 60–75%

Direct Annulation Using Isocyanate Intermediates

An alternative method employs arylsulfonyl isocyanates and diketene in the presence of N-heteroaromatic catalysts (e.g., 1,3,5-triazine). This one-pot reaction forms the oxazine-dione ring while simultaneously introducing substituents. For the target compound, 4-methoxybenzyl isocyanate could serve as the aryl component, though this route requires precise stoichiometric control to avoid side products.

Example protocol :

  • Combine diketene (1.0 eq) with 4-methoxybenzyl isocyanate (1.2 eq) in dichloromethane (DCM).

  • Add 1,3,5-triazine (0.1 eq) as a catalyst and stir at room temperature for 12 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : ~50–65%

Optimization of N-Alkylation for Improved Efficiency

The N-alkylation step often limits overall yield due to competing side reactions. Studies highlight the following optimizations:

Solvent and Base Selection

  • DMF vs. acetonitrile : DMF enhances solubility of 4-methoxybenzyl chloride but may lead to decomposition at elevated temperatures. Acetonitrile offers a compromise with milder conditions (80°C, 5 hours).

  • Base impact : Potassium carbonate outperforms sodium hydride (NaH) in minimizing ester hydrolysis, as evidenced by a 20% yield increase in comparative trials.

Catalytic Additives

Inclusion of potassium iodide (KI, 0.1 eq) as a phase-transfer catalyst accelerates alkylation, reducing reaction time from 8 to 3 hours.

Optimized protocol :

  • Suspend thieno[2,3-d]oxazine-2,4-dione (1.0 eq) in DMF.

  • Add K₂CO₃ (2.5 eq), KI (0.1 eq), and 4-methoxybenzyl chloride (1.2 eq).

  • Heat at 110°C under nitrogen for 3 hours.

Yield : 85–90%

Alternative Routes via Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A patent (US10501474B2) describes a method where:

  • Thiophene-2,3-dicarboxylic acid (1.0 eq) reacts with 4-methoxybenzylamine (1.1 eq) in toluene.

  • The mixture is irradiated at 150°C for 15 minutes, forming the intermediate amide.

  • Cyclization with phosgene (1.0 eq) in tetrahydrofuran (THF) at 0°C yields the target compound.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Higher purity (98% by HPLC).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key Reference
Cyclocondensation + N-AlkylationDMF, K₂CO₃, 110°C, 3 h85–9095
Isocyanate AnnulationDCM, 1,3,5-triazine, RT, 12 h50–6590
Microwave-AssistedToluene, 150°C, 15 min7898

Chemical Reactions Analysis

1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, allowing for the introduction of various functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to thieno[2,3-d][1,3]oxazine derivatives exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Compounds similar to 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit the growth of pathogens like Bacillus cereus and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound is noteworthy:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, studies have shown that thieno[2,3-d][1,3]oxazine derivatives can target thymidylate synthase (TS), an enzyme critical for DNA synthesis .
  • Cell Line Studies : In vitro assays using cancer cell lines such as HCT116 and MCF7 have revealed that these compounds induce apoptosis in cancer cells .

Drug Development Applications

The structural characteristics of 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione make it a candidate for further drug development:

  • Lead Compound : Its biological activity positions it as a lead compound for the synthesis of new drugs targeting bacterial infections and cancer .
  • Synthesis of Derivatives : Researchers are exploring modifications to enhance efficacy and reduce toxicity. For instance, varying substituents on the benzyl group can influence biological activity and pharmacokinetics .

Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized various thieno[2,3-d][1,3]oxazine derivatives and evaluated their antimicrobial properties using disc diffusion methods. The results indicated several compounds with superior activity against specific bacterial strains compared to standard antibiotics .

CompoundActivity Against Bacillus cereusActivity Against Staphylococcus aureus
Compound AInhibition Zone: 20 mmInhibition Zone: 15 mm
Compound BInhibition Zone: 25 mmInhibition Zone: 18 mm

Study 2: Anticancer Efficacy

In another study focusing on anticancer activity, the compound was tested against various cancer cell lines. The findings suggested a significant reduction in cell viability at specific concentrations .

Cell LineIC50 (µM)
HCT11610
MCF715
HUH712

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications Reference
1H-thieno[2,3-d][1,3]oxazine-2,4-dione (base structure) Thieno-oxazine None Precursor for nucleophilic reactions
1-Allyl-6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione Benzo-oxazine 1-Allyl, 6-Bromo Potential halogen-mediated reactivity
1H-Pyrazino[2,3-d][1,3]oxazine-2,4-dione (4c) Pyrazino-oxazine None 3.8× higher antioxidant activity vs. 4f
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione Pyrido-oxazine None Nitrogen-rich heterocycle; varied solubility
8-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione Benzo-oxazine 8-Fluoro Enhanced metabolic stability
1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Pyrimido-oxazine 1-Isopropyl, 7-Methylthio High lipophilicity; enzyme inhibition

Key Comparisons

Core Heterocycle Influence: Thieno-oxazine (Target Compound): The sulfur atom in the thiophene ring confers distinct electronic properties (e.g., lower electronegativity, polarizability) compared to nitrogen-containing analogs like pyrazino- or pyrido-oxazines. This may enhance interactions with sulfur-binding enzyme active sites or improve redox activity . Fluorinated derivatives (e.g., 8-fluoro) exhibit improved metabolic stability due to fluorine’s electronegativity .

Substituent Effects: 4-Methoxybenzyl Group: The methoxy group (-OCH₃) is electron-donating, increasing the aromatic ring’s electron density. Halogenated Derivatives (e.g., 6-Bromo): Bromine introduces steric bulk and electrophilic reactivity, useful in cross-coupling reactions or as a leaving group in further derivatization .

Biological Activity: Antioxidant Capacity: Pyrazino-oxazine derivatives (e.g., compound 4c) exhibit superior reducing power in FRAP assays (3.8× higher than benzo-oxazines), likely due to nitrogen’s electron-withdrawing effects stabilizing radical intermediates . Cytotoxicity: Thieno-oxazine derivatives with alkyl or aromatic substituents (e.g., tetrahydrobenzothieno-oxazines) show selective inhibitory activity against cancer cell lines (e.g., MCF-7, A549), suggesting the 4-methoxybenzyl group could similarly target proliferation pathways .

Synthetic Accessibility: Thieno-oxazine derivatives are synthesized via one-pot methodologies using heterocyclic anhydrides and amines, yielding 46–86% efficiency. In contrast, pyrido-oxazines require more complex multi-step routes, reducing scalability .

Research Findings and Data Tables

Physicochemical Properties

Property 1-(4-Methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione 1H-Pyrazino[2,3-d][1,3]oxazine-2,4-dione (4c) 8-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione
Molecular Formula C₁₄H₁₁NO₄S C₇H₄N₂O₃ C₈H₄FNO₃
Molecular Weight (g/mol) 297.31 164.12 181.12
LogP (Predicted) 2.5 0.8 1.9
Solubility (Water) Low Moderate Low
Melting Point (°C) Not reported Not reported 174–176 (decomposes)

Q & A

Q. Key Methodological Considerations :

  • Solvent choice : Polar solvents (DMF, MeCN) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) accelerate cyclization but can introduce impurities if not carefully quenched .
  • Temperature control : Excessive heat (>120°C) promotes decomposition, while low temperatures (<60°C) stall reactivity .

How can researchers optimize cyclization steps in the synthesis of thieno-oxazine-dione derivatives to minimize by-products?

Advanced Research Focus
Cyclization efficiency depends on steric and electronic factors. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity by enabling rapid, uniform heating .
  • Protecting groups : Temporarily blocking reactive sites (e.g., methoxybenzyl groups) prevents unwanted side reactions during ring closure .

Data-Driven Example :
A study on analogous bicyclic derivatives achieved 85% yield by:

  • Using 1.2 equivalents of 4-methoxybenzyl chloride to ensure complete substitution.
  • Maintaining pH 7–8 with NaHCO₃ to suppress acid-catalyzed decomposition .

What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies methoxybenzyl substituents (δ 3.8–4.2 ppm for OCH₃) and thieno-oxazine protons (δ 6.5–7.5 ppm for aromatic systems) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused heterocyclic core .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 330.08) and detects fragmentation patterns unique to the oxazine-dione scaffold .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the thieno-oxazine ring, critical for validating computational models .

What strategies resolve contradictions in biological activity data between different thieno-oxazine-dione derivatives?

Advanced Research Focus
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Solubility differences : Poor aqueous solubility may artificially reduce observed activity. Use DMSO as a co-solvent (<1% v/v) to enhance bioavailability without cytotoxicity .
  • Stereochemical variability : Enantiomeric forms (e.g., R vs. S configurations) can exhibit divergent binding affinities. Chiral HPLC or enzymatic resolution ensures stereochemical purity .

Case Study :
A derivative with a 4-fluorophenyl substituent showed 10-fold higher antibacterial activity than the methoxy analog, attributed to enhanced membrane permeability. This highlights the need for systematic SAR studies using isosteric replacements .

How does the electronic configuration of substituents influence the compound’s reactivity in ring-expansion reactions?

Advanced Research Focus
Electron-donating groups (e.g., -OCH₃) stabilize the thieno-oxazine core via resonance, while electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the C2 position, facilitating nucleophilic attacks.

Q. Experimental Evidence :

  • Methoxy substituents : Reduce ring strain in the oxazine-dione moiety, lowering activation energy for dihydrodiazepine formation (ΔG‡ = 45 kJ/mol vs. 58 kJ/mol for unsubstituted analogs) .
  • Halogen substituents : Increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by enhancing leaving-group potential .

What computational methods are effective for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems (e.g., POPC membranes) to assess passive diffusion .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict metabolic stability (e.g., susceptibility to cytochrome P450 oxidation) .

Q. Validation Metrics :

  • Compare computed LogP values (e.g., 2.1) with experimental HPLC-derived data to refine force field parameters .

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